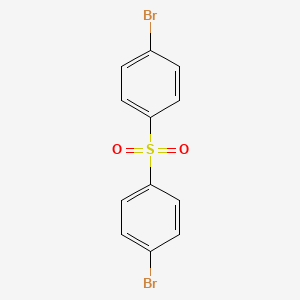

4,4'-Sulfonylbis(bromobenzene)

Description

The exact mass of the compound Bis(p-bromophenyl) sulfone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43047. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4'-Sulfonylbis(bromobenzene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Sulfonylbis(bromobenzene) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(4-bromophenyl)sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNABJXQGRVIRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174489 | |

| Record name | Sulfone, bis(p-bromophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-48-8 | |

| Record name | 1,1′-Sulfonylbis[4-bromobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfone, bis(p-bromophenyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(p-bromophenyl) sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfone, bis(p-bromophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMOPHENYL SULFONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(4-bromophenyl) sulfone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN4FG8X88N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Sulfonylbis(bromobenzene): Properties, Structure, and Synthesis

Introduction

4,4'-Sulfonylbis(bromobenzene), also known as bis(4-bromophenyl) sulfone, is a halogenated aromatic sulfone that serves as a pivotal intermediate in the synthesis of a diverse array of organic molecules. Its rigid diarylsulfone core, coupled with the reactive bromine substituents, makes it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, a detailed synthesis protocol, and its applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties

4,4'-Sulfonylbis(bromobenzene) is a white to off-white solid at room temperature. Its high melting point is indicative of a stable crystal lattice. It is generally insoluble in water but exhibits solubility in various organic solvents.

| Property | Value | Source(s) |

| CAS Number | 2050-48-8 | [1][2] |

| Molecular Formula | C₁₂H₈Br₂O₂S | [1][3] |

| Molecular Weight | 376.06 g/mol | [1][3] |

| Melting Point | 172-175 °C | [4] |

| Boiling Point | 455.7 °C at 760 mmHg | [4] |

| Appearance | White to off-white solid/powder | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane and chloroform. | |

| IUPAC Name | 1-bromo-4-[(4-bromophenyl)sulfonyl]benzene | [5] |

Molecular Structure and Spectroscopic Analysis

The molecular structure of 4,4'-Sulfonylbis(bromobenzene) consists of a central sulfonyl group connecting two 4-bromophenyl rings. The sulfur atom is in a tetrahedral geometry, bonded to two oxygen atoms and two carbon atoms of the phenyl rings. The molecule possesses C₂ symmetry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon NMR spectra of 4,4'-Sulfonylbis(bromobenzene) are predicted to be relatively simple due to the molecule's symmetry.

-

¹H NMR: Two distinct signals are expected in the aromatic region. The protons ortho to the sulfonyl group will appear as a doublet, and the protons meta to the sulfonyl group (and ortho to the bromine) will also appear as a doublet.

-

¹³C NMR: Four signals are anticipated in the aromatic region: one for the carbon attached to the sulfonyl group (ipso-carbon), one for the carbon bearing the bromine atom (ipso-carbon), and two for the protonated aromatic carbons. The "heavy atom effect" of bromine will cause an upfield shift for the carbon directly attached to it compared to what would be expected based on electronegativity alone.[6]

Infrared (IR) Spectroscopy

The IR spectrum of 4,4'-Sulfonylbis(bromobenzene) is characterized by strong absorptions corresponding to the sulfonyl group.

-

Key IR Absorptions:

-

~1320-1280 cm⁻¹: Asymmetric SO₂ stretching

-

~1160-1120 cm⁻¹: Symmetric SO₂ stretching

-

~3100-3000 cm⁻¹: Aromatic C-H stretching

-

~1580-1450 cm⁻¹: Aromatic C=C stretching

-

~1100-1000 cm⁻¹: C-Br stretching

-

Mass Spectrometry (MS)

The electron ionization mass spectrum of 4,4'-Sulfonylbis(bromobenzene) shows a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak (M⁺) will appear as a triplet with relative intensities of approximately 1:2:1 for m/z 374, 376, and 378. The base peak is often observed at m/z 155/157, corresponding to the bromophenyl fragment.[7][8]

Synthesis of 4,4'-Sulfonylbis(bromobenzene)

A reliable method for the synthesis of 4,4'-Sulfonylbis(bromobenzene) is the Friedel-Crafts sulfonylation of bromobenzene with 4-bromobenzenesulfonyl chloride using a Lewis acid catalyst, such as ferric chloride (FeCl₃).

Caption: Synthetic workflow for 4,4'-Sulfonylbis(bromobenzene).

Experimental Protocol

The following protocol is adapted from a reported synthesis.[2]

-

Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer and a condenser, dissolve 4-bromobenzenesulfonyl chloride (5.00 g, 19.69 mmol) and bromobenzene (4.61 g, 29.54 mmol) in 40 mL of dichloromethane.

-

Catalyst Addition: To the stirred solution, add anhydrous ferric chloride (6.34 g, 39.39 mmol).

-

Reaction: Heat the reaction mixture to 40 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Slowly add 30 mL of dichloromethane and 50 mL of 1 M hydrochloric acid solution and continue stirring for 10 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the mixture and concentrate the filtrate by rotary evaporation to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a solvent mixture of hexane and dichloromethane (e.g., 4:5, v/v) as the eluent.

-

-

Isolation: Dry the purified product under vacuum to yield 4,4'-Sulfonylbis(bromobenzene) as a white powder (expected yield: ~88%).

Applications in Research and Development

The dibrominated diaryl sulfone scaffold of 4,4'-Sulfonylbis(bromobenzene) is a versatile platform for the synthesis of more complex molecules.

Caption: Key application areas of 4,4'-Sulfonylbis(bromobenzene).

Polymer Chemistry

4,4'-Sulfonylbis(bromobenzene) is a key monomer in the synthesis of aromatic polysulfones. These high-performance thermoplastics are known for their excellent thermal stability, mechanical strength, and chemical resistance, finding use in aerospace, automotive, and medical industries.[9]

Medicinal Chemistry and Drug Development

The diaryl sulfone motif is present in numerous biologically active compounds. 4,4'-Sulfonylbis(bromobenzene) serves as a precursor to these molecules.

-

Synthesis of Dapsone Analogs: It is an important intermediate in the synthesis of bis(4-aminophenyl)sulfone (Dapsone) and its derivatives.[8] Dapsone is a well-known antibacterial drug used in the treatment of leprosy.

-

Scaffold for Novel Therapeutics: The bromine atoms can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide variety of functional groups. This allows for the generation of libraries of novel sulfonamides and other diaryl sulfone derivatives for screening against various biological targets, including enzymes and receptors.[10] The sulfone group can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule to its target.

Safety and Handling

4,4'-Sulfonylbis(bromobenzene) should be handled with standard laboratory safety precautions. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4,4'-Sulfonylbis(bromobenzene) is a synthetically valuable compound with a stable and predictable chemical nature. Its utility as a building block for high-performance polymers and as a scaffold for the development of new therapeutic agents underscores its importance in both materials science and medicinal chemistry. The reliable synthetic protocol and well-defined properties outlined in this guide provide a solid foundation for its application in advanced research and development projects.

References

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

-

SpectraBase. (n.d.). 4,4'-Dibromo-diphenylsulfide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). 4-Bromophenyl sulfone. Retrieved from [Link]

- Google Patents. (n.d.). EP0381048A1 - Process for the preparation of bis-4-bromophenyl sulfone.

-

SpectraBase. (n.d.). 4,4'-Dibromo-diphenylsulfide - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Dibromobiphenyl. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). bis(4-Bromophenyl)sulfone. Retrieved from [Link]

-

PubChem. (n.d.). Diphenyl sulfone. Retrieved from [Link]

-

ResearchGate. (2020). The crystal structure of catena-poly[(μ2-2-((3-bromo-2-oxidobenzylidene)amino)acetato-κ4O,N,O′:O′′)-(dimethylformamide-κ1O)]zinc(II), C12H13N2O4BrZn. Retrieved from [Link]

-

ResearchGate. (2025). Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e]thiazin-4-. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid, dibromo, 1-methylethyl ester. Retrieved from [Link]

-

PubMed. (2013). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SULFUR COMPOUNDS SHOWING STRUCTURAL ANALOGY WITH COMBRETASTATIN A-4. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Novel Sulfone Derivatives Containing a[3]Triazolo[4,3-a]pyridine Moiety. Retrieved from [Link]

-

PubMed. (1993). Bioactivity and molecular modelling of diphenylsulfides and diphenylselenides. Retrieved from [Link]

-

NIST. (n.d.). 4-Bromophenyl sulfone. Retrieved from [Link]

-

PubMed. (1987). Antimalarial activity of 4,4'-bis-dimethylaminodiphenyl sulfone. Retrieved from [Link]

-

MDPI. (2023). Organic Compounds with Biological Activity. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, characterization, and crystal structures of silylated 4,4′-diaminodiphenyl sulfone. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular diagram of 4,4′-diaminodiphenyl sulfone (DDS, dapsone) hydrate. Retrieved from [Link]

-

Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of BPS and SBPDPP. Retrieved from [Link]

-

Shimadzu. (2005). FTIR-Spectroscopy – Method for compliance with the RoHS directive. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,4'-Dibromobiphenyl - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,4'-Dibromobenzophenone - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. Bis(4-bromophenyl)sulfone | 2050-48-8 | FB33178 [biosynth.com]

- 2. 4,4'-DIBROMO DIPHENYL SULFONE | 2050-48-8 [chemicalbook.com]

- 3. PubChemLite - 4-bromophenyl sulfone (C12H8Br2O2S) [pubchemlite.lcsb.uni.lu]

- 4. Pharmaceutical and chemical intermediates,CAS#:2050-48-8, 4,4'-二溴二苯砜, 4,4'-DIBROMO DIPHENYL SULFONE [en.chemfish.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 4-Bromophenyl sulfone [webbook.nist.gov]

- 7. 4-Bromophenyl sulfone [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4,4′-Dibromodiphenyl sulfide (CAS NO.:3393-78-0) | SCIENOC [blog.scienoc.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4,4'-Sulfonylbis(bromobenzene)

<_>

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Sulfonylbis(bromobenzene), also known as bis(4-bromophenyl) sulfone, is a key chemical intermediate. Its molecular structure, featuring a diaryl sulfone core with bromine atoms in the para positions, makes it a valuable building block in the synthesis of high-performance polymers, particularly polyethersulfones (PES). These polymers are prized for their exceptional thermal stability, mechanical strength, and chemical resistance. Furthermore, this compound serves as a precursor in the synthesis of various pharmaceutical and agrochemical compounds. This guide details the primary synthesis routes for 4,4'-Sulfonylbis(bromobenzene), providing comprehensive experimental protocols, comparative data, and workflow diagrams to aid researchers in their synthetic endeavors.

Core Synthesis Routes

The preparation of 4,4'-Sulfonylbis(bromobenzene) is predominantly achieved through two main strategies: the direct electrophilic substitution of bromobenzene and the oxidation of a pre-formed diaryl sulfide or sulfoxide.

Route 1: Chlorosulfonation of Bromobenzene and Friedel-Crafts Reaction

This is a classic and widely used two-step method. The first step involves the chlorosulfonation of bromobenzene to yield 4-bromobenzenesulfonyl chloride. This intermediate is then reacted with a second equivalent of bromobenzene in a Friedel-Crafts reaction to form the target sulfone.

Caption: Two-step synthesis via chlorosulfonation and Friedel-Crafts reaction.

Experimental Protocol: Adapted from Chlorosulfonation of Bromobenzene [1]

-

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride

-

In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap (for HCl), place 2.5 moles of chlorosulfonic acid.

-

Cool the flask in a water bath to approximately 12–15°C.

-

Over a period of 15-20 minutes, gradually add 0.5 moles of bromobenzene to the stirred chlorosulfonic acid, ensuring the temperature is maintained around 15°C. Hydrogen chloride gas will evolve.[1]

-

After the addition is complete, heat the reaction mixture to 60°C for two hours.[1]

-

Carefully and slowly pour the cooled, syrupy liquid into 1 kg of crushed ice with vigorous stirring in a well-ventilated fume hood.

-

Collect the precipitated solid, crude 4-bromobenzenesulfonyl chloride, by suction filtration and wash it thoroughly with cold water. The crude product can be used directly in the next step or recrystallized from a suitable solvent like hexane for higher purity.

-

-

Step 2: Friedel-Crafts Sulfonylation

-

In a clean, dry flask, add 1.1 equivalents of anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) to an excess of bromobenzene, which acts as both reactant and solvent.

-

With stirring, slowly add 1 equivalent of the 4-bromobenzenesulfonyl chloride obtained from Step 1.

-

Heat the reaction mixture, typically to around 140°C, and maintain for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and quench by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine.

-

The solvent (excess bromobenzene) is removed under reduced pressure.

-

The resulting crude solid is purified by recrystallization, commonly from ethanol or acetic acid, to yield pure 4,4'-Sulfonylbis(bromobenzene).

-

Data Summary: Friedel-Crafts Sulfonylation

| Starting Materials | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromobenzenesulfonyl chloride, Bromobenzene | FeCl₃ | Chlorobenzene | ~140 | — | — | [2][3] |

| Chlorobenzene, Chlorosulfonic acid, Thionyl chloride | — | — | 185-200 | — | High | [3] |

| Chlorobenzene, Sulfur oxychloride | Catalyst | Chlorobenzene | 20-30 | 1-2 | >90 | [4] |

Note: Specific yield data for the direct brominated analog via this exact two-step process is sparse in the provided search results, but the analogous synthesis for the chloro-derivative is well-established, indicating high efficiency.

Route 2: Oxidation of Diaryl Sulfide/Sulfoxide

An alternative strategy involves the initial synthesis of bis(4-bromophenyl) sulfide or sulfoxide, followed by oxidation to the sulfone. This can be advantageous as it avoids the use of harsh Friedel-Crafts catalysts and can offer better regioselectivity.

Caption: Synthesis via oxidation of sulfide or sulfoxide intermediates.

This route can also start from diphenyl sulfoxide, which is then brominated and oxidized.

Experimental Protocol: Bromination of Diphenyl Sulfoxide and Oxidation [5]

-

Charge a reaction vessel with diphenyl sulfoxide (1 mole), glacial acetic acid, and water.

-

Heat the mixture to an internal temperature of 90°C.

-

Stir the mixture at this temperature for 3 hours.

-

Add a 30% hydrogen peroxide solution (e.g., 50 ml) dropwise over 30 minutes. The bromine released during the reaction can be distilled off and collected.[5]

-

After a reaction time of 2 hours, dilute the mixture with 500 ml of water.

-

Filter the crude product at room temperature, wash twice with 500 ml of water, and dry.

-

This method has been reported to yield bis(4-bromophenyl) sulfone with high purity and yield.[5]

Data Summary: Oxidation Route

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Diphenyl Sulfoxide | Bromine, 30% Hydrogen Peroxide | Glacial Acetic Acid, Water | 90 | 5 | 83 | 98 (GC) | [5] |

| Symmetric Sulfide | 30% H₂O₂, nano Pd catalyst, diphenyl disulfide | Methanol | 100 | — | — | Pure | [6] |

| 4,4'-dichloro sulfoxide | Hydrogen Peroxide | Glacial Acetic Acid | 60-80 | 1-2 | >90 | >99.2 | [4] |

Note: Data for the analogous chloro-compound is included to demonstrate the general effectiveness of the oxidation step.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, work-up, and purification of 4,4'-Sulfonylbis(bromobenzene).

Caption: General laboratory workflow for synthesis and purification.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. EP0364877A1 - Process for the preparation of Bis(4-chlorphenyl) sulfone - Google Patents [patents.google.com]

- 3. US4871876A - Preparation of 4,4' dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 4. CN104402780B - 4, the synthesis technique of 4 '-dichloro diphenyl sulfone - Google Patents [patents.google.com]

- 5. EP0381048A1 - Process for the preparation of bis-4-bromophenyl sulfone - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

4,4'-Sulfonylbis(bromobenzene) CAS number and safety data

CAS Number: 2050-48-8

This technical guide provides comprehensive information on the chemical compound 4,4'-Sulfonylbis(bromobenzene), also known as bis(4-bromophenyl) sulfone. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines its chemical properties, safety data, and a detailed experimental protocol for its synthesis.

Chemical and Physical Properties

4,4'-Sulfonylbis(bromobenzene) is a symmetrical aromatic sulfone with a bromine atom substituted on each of the para positions of the phenyl rings. Its chemical structure and properties make it a valuable intermediate in organic synthesis.

| Property | Value | Reference |

| CAS Number | 2050-48-8 | [1] |

| Molecular Formula | C₁₂H₈Br₂O₂S | [1] |

| Molecular Weight | 376.06 g/mol | [1] |

| IUPAC Name | 1-bromo-4-(4-bromophenyl)sulfonylbenzene | [1] |

| Synonyms | Bis(4-bromophenyl) sulfone, 4,4'-Dibromodiphenyl sulfone | |

| Appearance | Solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Safety and Hazard Information

According to the European Chemicals Agency (ECHA), 4,4'-Sulfonylbis(bromobenzene) is classified as a hazardous substance.[2] The following tables summarize the GHS hazard classifications and precautionary statements.

GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |

| Skin corrosion/irritation | - | Causes skin irritation |

| Specific target organ toxicity — single exposure | - | May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard | - | May cause long lasting harmful effects to aquatic life |

Data sourced from ECHA CLP notifications.[2]

GHS Pictograms

Signal Word: Warning [2]

Precautionary Statements

| Code | Statement |

| Prevention | |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P273 | Avoid release to the environment. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| Storage | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| Disposal | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Data

Experimental Protocol: Synthesis of 4,4'-Sulfonylbis(bromobenzene)

The following protocol is based on a patented method for the preparation of bis(4-bromophenyl) sulfone.[5] This synthesis involves the bromination of diphenyl sulfoxide followed by oxidation.

Materials and Equipment

-

Diphenyl sulfoxide

-

Glacial acetic acid

-

Water

-

Bromine

-

Hydrogen peroxide (or other suitable oxidizing agent)

-

Round-bottom flask with a reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve diphenyl sulfoxide in a mixture of glacial acetic acid and water.

-

Bromination: Heat the mixture to a temperature between 80-100°C. To this heated solution, carefully add bromine. The reaction mixture is maintained at this temperature to facilitate the bromination of the diphenyl sulfoxide.

-

Oxidation: After the bromination is complete, an oxidizing agent, such as hydrogen peroxide, is added to the reaction mixture.[5] This step oxidizes the intermediate to the final product, bis(4-bromophenyl) sulfone.

-

Isolation and Purification: After a reaction time of approximately 2 hours, the mixture is cooled and diluted with water.[5] The crude product precipitates out of the solution and is collected by suction filtration. The collected solid is washed with water and then dried. The purity of the obtained bis(4-bromophenyl) sulfone can be assessed using techniques such as Gas Chromatography (GC).[5]

Logical Workflow for the Synthesis of 4,4'-Sulfonylbis(bromobenzene)

Caption: A logical workflow for the synthesis of 4,4'-Sulfonylbis(bromobenzene).

References

Spectroscopic Profile of 4,4'-Sulfonylbis(bromobenzene): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4,4'-Sulfonylbis(bromobenzene), also known as bis(4-bromophenyl) sulfone. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide presents expected spectroscopic characteristics based on established principles of spectroscopy and data from closely related analogous compounds. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of 4,4'-Sulfonylbis(bromobenzene) in a research and development setting.

Chemical Structure and Properties

-

IUPAC Name: 1-bromo-4-[(4-bromophenyl)sulfonyl]benzene

-

Synonyms: Bis(4-bromophenyl) sulfone, 4,4'-Dibromodiphenyl sulfone

-

Molecular Weight: 376.06 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 4,4'-Sulfonylbis(bromobenzene). These predictions are derived from the analysis of its chemical structure and comparison with data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show a simple pattern characteristic of a symmetrically para-substituted benzene ring. The protons on each ring are chemically equivalent, but due to coupling, they will appear as two distinct signals.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7 - 7.9 | Doublet | 4H | Protons ortho to the sulfonyl group (Hₐ) |

| ~ 7.6 - 7.8 | Doublet | 4H | Protons meta to the sulfonyl group (Hₑ) |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will exhibit four signals for the four distinct carbon environments in the molecule, owing to its symmetry.

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 140 - 142 | Carbon attached to the sulfonyl group (C₁) |

| ~ 132 - 134 | Carbon attached to the bromine atom (C₄) |

| ~ 129 - 131 | Carbons ortho to the sulfonyl group (C₂) |

| ~ 128 - 130 | Carbons meta to the sulfonyl group (C₃) |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the sulfonyl group and characteristic bands from the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1320 - 1280 | Strong | Asymmetric SO₂ stretch |

| ~ 1160 - 1120 | Strong | Symmetric SO₂ stretch |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 1580 - 1560 | Medium | Aromatic C=C stretch |

| ~ 1480 - 1460 | Medium | Aromatic C=C stretch |

| ~ 1090 - 1070 | Strong | C-S stretch |

| ~ 840 - 810 | Strong | para-disubstituted C-H out-of-plane bend |

| ~ 750 - 700 | Strong | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms.

| m/z | Relative Intensity (%) | Assignment |

| 374, 376, 378 | Varies (1:2:1 ratio) | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peak) |

| 295, 297, 299 | Varies | [M - Br]⁺ |

| 214, 216 | Varies | [M - SO₂ - Br]⁺ |

| 155, 157 | Varies | [C₆H₄Br]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of 4,4'-Sulfonylbis(bromobenzene) for ¹H NMR and 50-100 mg for ¹³C NMR.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3]

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.[3]

-

If necessary, filter the solution to remove any particulate matter.[3]

-

Cap the NMR tube securely.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nuclei: ¹H and ¹³C.

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect chemical shifts.

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

-

Acquisition Parameters (¹H NMR):

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of 4,4'-Sulfonylbis(bromobenzene) with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

-

Transfer a portion of the mixture to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[4]

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Accessory: Transmission sample holder.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of 4,4'-Sulfonylbis(bromobenzene) (approximately 1 mg/mL) in a suitable volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[5]

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.[5]

-

Filter the final solution if any particulates are present.[5]

Instrumentation and Data Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source.

-

Ionization Energy: Standard 70 eV.

-

Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

-

Mass Analyzer: Quadrupole, time-of-flight (TOF), or magnetic sector.

-

Scan Range: m/z 50-500.

Visualizations

The following diagrams illustrate the key aspects of the spectroscopic analysis of 4,4'-Sulfonylbis(bromobenzene).

Caption: Workflow for the spectroscopic analysis of 4,4'-Sulfonylbis(bromobenzene).

Caption: Relationship between the chemical structure and spectroscopic signatures.

References

- 1. americanelements.com [americanelements.com]

- 2. 4,4'-Sulfonylbis(bromobenzene) | 2050-48-8 [sigmaaldrich.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

A Technical Guide to the Physical Properties of Bis(4-bromophenyl) Sulfone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of bis(4-bromophenyl) sulfone (CAS No: 2050-48-8), a compound of interest in various chemical and pharmaceutical applications.[1][2] The information is presented to support research and development activities, with a focus on quantitative data, experimental methodologies, and process visualization.

Core Physical and Chemical Properties

Bis(4-bromophenyl) sulfone is a diaryl sulfone characterized by two bromophenyl groups attached to a central sulfonyl moiety. Its chemical structure and properties make it a relevant intermediate in organic synthesis.[3]

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₈Br₂O₂S | [1] |

| Molecular Weight | 376.06 g/mol | [1] |

| Appearance | White to off-white powder/crystalline solid | - |

| Melting Point | 172 °C | [1] |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Water Solubility | Log10(Water Solubility in mol/l) is a calculable property. | [4] |

| Ionization Energy | 8.84 ± 0.05 eV | - |

Experimental Protocols

The accurate determination of physical properties is fundamental to chemical characterization. The following sections outline the standard methodologies for measuring the key properties of a solid compound like bis(4-bromophenyl) sulfone.

2.1 Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[5]

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state.[5] For a pure crystalline compound, this transition occurs over a narrow range, typically 0.5-1.0°C. The presence of impurities generally causes a depression and broadening of the melting point range.

-

Apparatus: A modern digital melting point apparatus (e.g., DigiMelt) or a traditional Thiele tube setup can be used.[6]

-

Procedure (Capillary Method):

-

Sample Preparation: The sample must be completely dry and finely powdered to ensure efficient and uniform heat transfer.[5]

-

Loading: A small amount of the powdered sample is packed into a capillary tube, sealed at one end, to a height of no more than 1-2 mm.[7]

-

Heating: The capillary tube is placed in the heating block of the apparatus.[6] An initial rapid heating ramp can be used to determine an approximate melting range.[6][7]

-

Measurement: A second, more precise measurement is performed with a new sample, heating at a slow rate (e.g., 1-2°C per minute) starting from a temperature about 15-20°C below the approximate melting point.[6]

-

Recording: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

-

2.2 Density Measurement

The bulk and tapped densities are important for powder handling and processing.[8][9][10]

-

Principle: Bulk density is the ratio of the mass of an untapped powder sample to its volume, including the inter-particle void space.[8] Tapped density is determined after mechanically tapping the powder to achieve a more settled state, reducing the void volume.[8][9]

-

Apparatus: Graduated cylinder, balance, and a mechanical tapping apparatus.

-

Procedure (Bulk Density - Method 1):

2.3 Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atomic nuclei (typically ¹H and ¹³C) by observing their behavior in a magnetic field when irradiated with radiofrequency waves.[11]

-

Sample Preparation: A small amount of the sample (typically 5-20 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube to a depth of about 4-5 cm.[12][13][14] The solution must be homogeneous and free of particulate matter.[12]

-

Acquisition: The prepared tube is placed in the NMR spectrometer. The process involves locking onto the solvent's deuterium signal, shimming the magnetic field for homogeneity, tuning the probe, and acquiring the data over a set number of scans.[14][15]

-

-

Infrared (IR) Spectroscopy:

-

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.[16][17]

-

Sample Preparation (Solid):

-

KBr Pellet: A small amount of the solid sample (ca. 1 mg) is finely ground with a purified salt like potassium bromide (KBr) and pressed into a thin, transparent pellet.[16][18]

-

Thin Film: The solid is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl), and the solvent is allowed to evaporate, leaving a thin film of the compound.[19]

-

-

Acquisition: The prepared sample is placed in the path of the IR beam in an FTIR spectrometer, and the spectrum is recorded.[19]

-

-

Mass Spectrometry (MS):

-

Principle: MS is an analytical technique that ionizes molecules and sorts the resulting ions based on their mass-to-charge (m/z) ratio.[20][21][22] It provides the exact molecular weight and information about the molecule's fragmentation pattern.[20][23]

-

Sample Preparation: The sample is dissolved in a suitable volatile organic solvent to a low concentration (e.g., 10-100 µg/mL).[24] The solution must be free of salts and particulates.[24]

-

Acquisition: The solution is introduced into the ion source (e.g., electrospray ionization - ESI) of the mass spectrometer, where molecules are ionized. The ions are then guided into the mass analyzer, separated by their m/z ratio, and detected.[22]

-

Synthesis Workflow Visualization

The synthesis of bis(4-bromophenyl) sulfone can be achieved through the oxidation of diphenyl sulfoxide. A key patented method provides a clear and efficient pathway for its preparation.[25]

Experimental Workflow: Synthesis of Bis(4-bromophenyl) Sulfone

The following diagram illustrates a documented industrial process for synthesizing the target compound.[25] The workflow begins with the bromination of a readily available starting material, followed by an in-situ oxidation step to yield the final sulfone product.

Caption: Synthesis of Bis(4-bromophenyl) Sulfone.

References

- 1. Bis(4-bromophenyl)sulfone | 2050-48-8 | FB33178 [biosynth.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Bromophenyl sulfone (CAS 2050-48-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 8. mhlw.go.jp [mhlw.go.jp]

- 9. bettersizeinstruments.com [bettersizeinstruments.com]

- 10. filab.fr [filab.fr]

- 11. NMR Spectroscopy [www2.chemistry.msu.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. How To [chem.rochester.edu]

- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 15. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 16. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 17. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 18. edu.rsc.org [edu.rsc.org]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. fiveable.me [fiveable.me]

- 21. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. youtube.com [youtube.com]

- 24. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 25. EP0381048A1 - Process for the preparation of bis-4-bromophenyl sulfone - Google Patents [patents.google.com]

Reactivity of the Carbon-Bromine Bond in 4,4'-Sulfonylbis(bromobenzene): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Sulfonylbis(bromobenzene), also known as bis(4-bromophenyl) sulfone, is a versatile bi-functional aromatic compound of significant interest in organic synthesis, materials science, and pharmaceutical development. Its molecular structure is characterized by two bromobenzene rings linked by a sulfonyl group. The electron-withdrawing nature of the sulfonyl group significantly influences the reactivity of the carbon-bromine (C-Br) bonds, making them susceptible to a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the C-Br bond in 4,4'-sulfonylbis(bromobenzene), with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data, and visual diagrams of reaction mechanisms are presented to facilitate its application in research and development.

Core Reactivity of the Carbon-Bromine Bond

The C-Br bond in aryl bromides possesses a moderate bond dissociation energy, making it amenable to cleavage under various catalytic conditions. In 4,4'-sulfonylbis(bromobenzene), the strongly electron-withdrawing sulfonyl group (-SO₂-) deactivates the aromatic rings towards electrophilic attack but activates them for nucleophilic aromatic substitution. More importantly, the C-Br bonds serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules.[1][2] 4,4'-Sulfonylbis(bromobenzene) is an excellent substrate for such transformations, allowing for the sequential or simultaneous functionalization of both bromine atoms.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide.[3][4] The reaction of 4,4'-sulfonylbis(bromobenzene) with various boronic acids can be used to synthesize a wide range of biaryl and more complex polyphenylene structures.

| Electrophile | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good | [5] |

| Neopentyl 4-bromobenzenesulfonate | Arylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 100 | 8-12 | High | [6] |

| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 95 | [7] |

This generalized protocol is based on established methodologies for the Suzuki-Miyaura coupling of aryl bromides.[5][7]

Materials:

-

4,4'-Sulfonylbis(bromobenzene)

-

Arylboronic acid (2.2 - 2.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 3-4 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Deionized water

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4,4'-sulfonylbis(bromobenzene) (1.0 eq), the arylboronic acid (2.2-2.5 eq), the palladium catalyst (2-5 mol%), and the base (3-4 eq).

-

Add the anhydrous solvent via syringe. If using a biphasic system, add deionized water.

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[8][9] This reaction is highly valuable for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals and functional materials. 4,4'-Sulfonylbis(bromobenzene) can be reacted with a variety of primary and secondary amines to introduce nitrogen-containing functionalities.

The following table presents typical conditions and yields for the Buchwald-Hartwig amination of related aryl bromides.

| Electrophile | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aryl Bromide | Secondary Amine | Pd(OAc)₂ | P(o-tol)₃ | NaOtBu | Toluene | 100 | - | High | [10] |

| Aryl Bromide | Primary Amine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | - | High | [9] |

| Bromobenzene | N,N-dimethylethylenediamine | CuI (10) | - | K₂CO₃ | DES | 60 | 12 | 98 | [11] |

This is a general protocol for the Buchwald-Hartwig amination of aryl bromides.[10][12]

Materials:

-

4,4'-Sulfonylbis(bromobenzene)

-

Amine (primary or secondary, 2.2 - 2.5 equivalents)

-

Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%)

-

Strong base (e.g., NaOtBu, K₃PO₄, 3-4 equivalents)

-

Anhydrous, aprotic solvent (e.g., toluene, dioxane)

Procedure:

-

In a glovebox, to a dry Schlenk tube, add the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (3-4 eq).

-

Add 4,4'-sulfonylbis(bromobenzene) (1.0 eq) and the amine (2.2-2.5 eq).

-

Add the anhydrous solvent.

-

Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the specified time (usually 12-24 hours).

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing sulfonyl group in 4,4'-sulfonylbis(bromobenzene) activates the aromatic rings towards nucleophilic aromatic substitution (SNAr).[13] This reaction is particularly important in polymer chemistry for the synthesis of poly(arylene ether sulfone)s (PAES).[14][15] In these reactions, a nucleophile, typically a phenoxide, displaces the bromide ions. While fluoro- and chloro- analogues are more commonly used due to the higher reactivity of the C-F and C-Cl bonds in SNAr, the C-Br bond can also undergo this transformation, usually under more forcing conditions.

This protocol describes a typical polycondensation reaction for the synthesis of PAES using a dihalo-diphenyl sulfone monomer.

Materials:

-

4,4'-Sulfonylbis(bromobenzene)

-

A bisphenol (e.g., Bisphenol A, 1.0 equivalent)

-

Potassium carbonate (excess, e.g., 2.2 equivalents)

-

High-boiling aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO))

-

Azeotroping agent (e.g., toluene)

Procedure:

-

To a four-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add the bisphenol (1.0 eq), 4,4'-sulfonylbis(bromobenzene) (1.0 eq), and potassium carbonate (2.2 eq).

-

Add NMP and toluene to the flask.

-

Heat the mixture to reflux (around 140-160 °C) to azeotropically remove water.

-

After the removal of water, increase the temperature to 180-200 °C to remove the toluene.

-

Continue the polymerization at this temperature for several hours until a viscous solution is formed.

-

Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent like methanol or water.

-

Filter the polymer, wash it thoroughly with water and methanol, and dry it in a vacuum oven.

Figure 3: A generalized experimental workflow for a cross-coupling reaction.

Conclusion

The carbon-bromine bonds in 4,4'-sulfonylbis(bromobenzene) exhibit a versatile reactivity profile, making this compound a valuable building block in organic synthesis. The C-Br bonds are particularly susceptible to cleavage in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, providing efficient routes to a wide array of functionalized molecules. Furthermore, the electron-withdrawing sulfonyl group activates the C-Br bonds towards nucleophilic aromatic substitution, a key transformation in the synthesis of high-performance polymers like poly(arylene ether sulfone)s. The experimental protocols and reaction data presented in this guide offer a solid foundation for researchers and scientists to effectively utilize 4,4'-sulfonylbis(bromobenzene) in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. nobelprize.org [nobelprize.org]

- 3. ocf.berkeley.edu [ocf.berkeley.edu]

- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. research.rug.nl [research.rug.nl]

- 11. researchgate.net [researchgate.net]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4,4'-Sulfonylbis(bromobenzene) in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Sulfonylbis(bromobenzene), also known as bis(4-bromophenyl) sulfone. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for determining its solubility. This includes predicted solubility based on analogous compounds and detailed experimental protocols.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of 4,4'-Sulfonylbis(bromobenzene) can be inferred from its structure and from the known solubility of similar compounds. The molecule possesses two bromophenyl groups, which are nonpolar, and a polar sulfonyl group. This dual nature suggests that its solubility will be favored in solvents with moderate to high polarity.

Qualitative solubility information for structurally related compounds suggests that 4,4'-Sulfonylbis(bromobenzene) is likely to be:

-

Soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetone, as well as chlorinated solvents like dichloromethane and chloroform.[1][2]

-

Sparingly soluble to soluble in polar protic solvents like ethanol and methanol.[3]

-

Insoluble in water due to its hydrophobic aromatic character.[2][3]

A summary of expected qualitative solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of 4,4'-Sulfonylbis(bromobenzene) in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, DMSO | Soluble | The polar sulfonyl group interacts favorably with these solvents. Similar compounds show good solubility in these types of solvents.[1] |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents can accommodate both the polar and nonpolar regions of the molecule.[2] |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble | The nonpolar bromophenyl groups may limit solubility despite the presence of the polar sulfonyl group.[3] |

| Nonpolar Aromatic | Toluene, Benzene | Sparingly Soluble | The aromatic rings of the solute can interact with the aromatic solvent, but the polar sulfonyl group may hinder high solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Insoluble | The high polarity of the sulfonyl group is incompatible with nonpolar aliphatic solvents. |

| Aqueous | Water | Insoluble | The large, nonpolar bromophenyl structure dominates, leading to hydrophobicity.[2][3] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most reliable method for determining the thermodynamic solubility of a crystalline compound is the shake-flask method.[4] This technique involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature.

Materials and Equipment:

-

4,4'-Sulfonylbis(bromobenzene) (crystalline solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker with a temperature-controlled chamber

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline 4,4'-Sulfonylbis(bromobenzene) to a series of vials, ensuring there is undissolved solid at the bottom.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker with a constant temperature bath (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).[5][6] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 24 hours in the temperature-controlled environment to allow the excess solid to settle.[4]

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals. The filter material should be compatible with the solvent used.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of 4,4'-Sulfonylbis(bromobenzene) in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[7][8] A pre-established calibration curve is necessary for this quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S = C × DF Where:

-

C is the concentration of the diluted sample determined from the calibration curve.

-

DF is the dilution factor.

-

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Analytical Methods for Concentration Determination

High-Performance Liquid Chromatography (HPLC):

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.

-

Principle: The filtered sample is injected into a column packed with a stationary phase. A mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The concentration is determined by comparing the peak area of the analyte to a calibration curve.

-

Advantages: High specificity, sensitivity, and accuracy. It can separate the analyte from any potential impurities.

-

Considerations: Requires method development, including selection of the appropriate column, mobile phase, and detector wavelength.

UV-Vis Spectrophotometry:

This method is simpler and faster than HPLC but may be less specific.

-

Principle: This technique measures the absorbance of light by the solute at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the solute in the solution.[9]

-

Advantages: Rapid, simple, and cost-effective.

-

Considerations: The compound must have a significant UV-Vis absorbance at a wavelength where the solvent does not absorb. The method is susceptible to interference from any impurities that also absorb at the analytical wavelength.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of 4,4'-Sulfonylbis(bromobenzene) using the shake-flask method.

Caption: Workflow for determining the solubility of 4,4'-Sulfonylbis(bromobenzene).

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. youtube.com [youtube.com]

- 7. enamine.net [enamine.net]

- 8. pharmatutor.org [pharmatutor.org]

- 9. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Core Starting Materials for the Synthesis of 4,4'-Sulfonylbis(bromobenzene)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Sulfonylbis(bromobenzene), also known as 4,4'-dibromo diphenyl sulfone or bis(4-bromophenyl) sulfone, is a key building block in organic synthesis. Its rigid diarylsulfone structure, substituted with reactive bromine atoms, makes it a valuable precursor for the synthesis of a variety of complex organic molecules, including polymers, and pharmaceutical intermediates. This guide provides a detailed exploration of the primary synthetic routes to 4,4'-Sulfonylbis(bromobenzene), focusing on the critical starting materials and the underlying chemical principles that govern their transformation.

Synthetic Strategies: An Overview

The synthesis of 4,4'-Sulfonylbis(bromobenzene) primarily proceeds via electrophilic aromatic substitution reactions starting from bromobenzene. Two principal pathways have been established:

-

Direct Sulfonation of Bromobenzene: This approach involves the direct reaction of bromobenzene with a potent sulfonating agent to form the diaryl sulfone in a single pot.

-

Two-Step Friedel-Crafts Sulfonylation: This method consists of the initial synthesis of an intermediate, 4-bromobenzenesulfonyl chloride, which is then used to sulfonylate a second molecule of bromobenzene in a subsequent Friedel-Crafts reaction.

This guide will delve into the specifics of each route, providing a thorough analysis of the key starting materials and reaction conditions.

Route 1: Direct Sulfonation of Bromobenzene

This method offers a more direct approach to the target molecule, although it may require more forcing conditions and careful control to achieve high selectivity and yield.

Key Starting Materials and Reagents

| Starting Material/Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Key Properties and Role in Reaction |

| Bromobenzene | C₆H₅Br | 157.01 | The primary aromatic substrate. The bromine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution. |

| Sulfuric Acid (fuming) | H₂SO₄ + SO₃ | Variable | A strong sulfonating agent. The dissolved sulfur trioxide (SO₃) acts as the electrophile. |

| Condensing Agent (e.g., Boric Acid) | H₃BO₃ | 61.83 | Facilitates the reaction, likely by aiding in the removal of water, driving the equilibrium towards the product. |

Reaction Mechanism and Causality

The direct sulfonation of bromobenzene is a classic electrophilic aromatic substitution. The reaction is initiated by the generation of the potent electrophile, sulfur trioxide (SO₃), which is present in fuming sulfuric acid.

-

Electrophile Formation: In fuming sulfuric acid, sulfur trioxide is the primary electrophile.

-

Electrophilic Attack: The electron-rich π-system of the bromobenzene ring attacks the sulfur atom of SO₃. Due to the ortho-, para-directing nature of the bromine substituent, this attack occurs predominantly at the para position, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex).

-

Intermediate Reaction: The initially formed 4-bromobenzenesulfonic acid can then react with another molecule of bromobenzene under the harsh reaction conditions. This is essentially a Friedel-Crafts type reaction where the sulfonic acid is the electrophile precursor.

-

Deprotonation and Product Formation: A base (such as HSO₄⁻) removes a proton from the carbocation, restoring the aromaticity of the ring and yielding 4,4'-Sulfonylbis(bromobenzene). The use of a condensing agent helps to remove the water formed during the reaction, which is crucial as the reaction is reversible.

Experimental Protocol (Conceptual)

A general procedure, adapted from the synthesis of analogous diaryl sulfones, is as follows:

-

In a reaction vessel equipped with a mechanical stirrer, a reflux condenser, and a means to remove water (e.g., a Dean-Stark trap), charge bromobenzene and a condensing agent such as boric acid.

-

Slowly add fuming sulfuric acid to the stirred mixture.

-

Heat the reaction mixture to a high temperature (e.g., 200-250°C) for several hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and carefully quench it by pouring it onto crushed ice.

-

The solid product is then collected by filtration, washed with water to remove residual acid, and then with a suitable organic solvent to remove unreacted bromobenzene.

-

The crude 4,4'-Sulfonylbis(bromobenzene) can be further purified by recrystallization from a suitable solvent like glacial acetic acid or an alcohol.

Route 2: Two-Step Friedel-Crafts Sulfonylation

This route provides a more controlled synthesis by isolating the intermediate sulfonyl chloride before proceeding to the final product.

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride

| Starting Material/Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Key Properties and Role in Reaction |

| Bromobenzene | C₆H₅Br | 157.01 | The aromatic substrate for chlorosulfonation. |

| Chlorosulfonic Acid | HSO₃Cl | 116.52 | A highly reactive sulfonating and chlorinating agent. |

This reaction is an electrophilic aromatic substitution where chlorosulfonic acid acts as the electrophile.

-

Electrophilic Attack: The bromobenzene attacks the sulfur atom of chlorosulfonic acid. The bromine atom directs the substitution to the para position.

-

Intermediate Formation: A resonance-stabilized carbocation is formed.

-

Chloride Ion Transfer and Deprotonation: A chloride ion is eliminated from the sulfonyl group, and a proton is lost from the aromatic ring to restore aromaticity, yielding 4-bromobenzenesulfonyl chloride and hydrochloric acid as a byproduct.

A detailed protocol for the synthesis of 4-bromobenzenesulfonyl chloride is as follows[1]:

-

In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap, place 290 g (165 mL, 2.49 moles) of chlorosulfonic acid.

-

Cool the flask in a water bath to approximately 12–15°C.

-

Gradually add 78.5 g (52.7 mL, 0.5 moles) of bromobenzene to the stirred chlorosulfonic acid over about 15-20 minutes, maintaining the temperature at approximately 15°C. Hydrogen chloride gas will be evolved.

-

After the addition is complete, heat the reaction mixture to 60°C for two hours to ensure the completion of the reaction.

-

Carefully and slowly pour the cooled, syrupy liquid into 1 kg of crushed ice with stirring in a well-ventilated fume hood.

-

Collect the precipitated solid, crude 4-bromobenzenesulfonyl chloride, by suction filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent such as petroleum ether or chloroform.

Step 2: Friedel-Crafts Sulfonylation of Bromobenzene

| Starting Material/Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Key Properties and Role in Reaction |

| 4-Bromobenzenesulfonyl Chloride | C₆H₄BrClO₂S | 255.52 | The electrophilic acylating agent (sulfonylating agent). |

| Bromobenzene | C₆H₅Br | 157.01 | The aromatic substrate being acylated. |

| Lewis Acid Catalyst (e.g., Anhydrous Aluminum Chloride) | AlCl₃ | 133.34 | Activates the sulfonyl chloride to form a more potent electrophile. |

This is a classic Friedel-Crafts acylation-type reaction.

-

Formation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates with the chlorine atom of the sulfonyl chloride, making the sulfur atom more electrophilic and facilitating the formation of a sulfonyl cation or a highly polarized complex.

-

Electrophilic Attack: The electron-rich bromobenzene ring attacks the electrophilic sulfur atom. Again, the bromine on the second bromobenzene molecule directs the substitution to the para position.

-

Deprotonation: The resulting carbocation intermediate is deprotonated by the [AlCl₄]⁻ complex, regenerating the Lewis acid catalyst and forming HCl. This restores the aromaticity of the ring, yielding the final product, 4,4'-Sulfonylbis(bromobenzene).

Based on general Friedel-Crafts acylation procedures, a likely protocol would be:

-

In a dry reaction flask equipped with a stirrer, reflux condenser, and a gas trap, add anhydrous aluminum chloride and a solvent such as dichloromethane or excess bromobenzene.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 4-bromobenzenesulfonyl chloride in the same solvent to the cooled mixture.

-

After the addition is complete, add bromobenzene to the reaction mixture.

-

Allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, wash it with water, a dilute base solution (like sodium bicarbonate) to remove any acidic impurities, and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization.

Visualization of Synthetic Workflows

Caption: Synthetic pathways to 4,4'-Sulfonylbis(bromobenzene).

Conclusion

The synthesis of 4,4'-Sulfonylbis(bromobenzene) relies on fundamental principles of electrophilic aromatic substitution, with bromobenzene serving as the cornerstone starting material. The choice between a direct, one-pot sulfonation and a two-step Friedel-Crafts approach will depend on the desired scale, purity requirements, and available equipment. The direct route is more atom-economical but may present challenges in controlling selectivity and by-product formation. The two-step method, while longer, offers greater control over the reaction and potentially higher purity of the final product. A thorough understanding of the properties of the starting materials and the reaction mechanisms is paramount for the successful and efficient synthesis of this important chemical intermediate.

References

-

American Elements. (n.d.). 4,4'-Sulfonylbis(bromobenzene). Retrieved from [Link]

Sources

Electrophilic Aromatic Substitution Reactions of Bromobenzene: A Technical Guide for Synthesis and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) reactions of bromobenzene. It is intended for researchers, scientists, and professionals in drug development who utilize halogenated aromatic compounds as key building blocks in organic synthesis. This guide elucidates the underlying electronic principles governing the reactivity and regioselectivity of bromobenzene, offering a detailed analysis of common EAS reactions, including halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. By integrating mechanistic insights with field-proven experimental protocols, this document serves as an authoritative resource for the strategic design and practical execution of synthetic routes involving bromobenzene.

Introduction: The Electronic Profile of Bromobenzene in Electrophilic Aromatic Substitution

Bromobenzene presents a unique case in the landscape of electrophilic aromatic substitution. The bromine substituent's influence on the benzene ring is a delicate interplay of two opposing electronic effects: the inductive effect and the resonance effect.[1][2]

-

Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the benzene ring through the sigma bond.[2] This electron withdrawal deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene.[3][4]

-

Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the pi-system of the benzene ring.[2][3] This electron donation through resonance increases the electron density at the ortho and para positions.

The net result of these competing effects is that bromobenzene is deactivated towards electrophilic aromatic substitution, meaning its reactions are generally slower than those of benzene.[5][6] However, the resonance effect, despite being weaker than the inductive effect in this case, dictates the regioselectivity of the reaction, directing incoming electrophiles to the ortho and para positions.[7][8] The meta position is disfavored as it does not benefit from the resonance stabilization of the intermediate carbocation (arenium ion).[7]

Visualizing the Directing Effects of Bromine

The preference for ortho and para substitution can be visualized through the resonance structures of the sigma complex (arenium ion) formed during the electrophilic attack.